"Tetrahydro-2H-pyran-4-ol-d5" CAS number and molecular weight
"Tetrahydro-2H-pyran-4-ol-d5" CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tetrahydro-2H-pyran-4-ol-d5, a deuterated form of Tetrahydro-2H-pyran-4-ol. This document details its core properties, applications in research and drug development, and relevant experimental methodologies.
Core Compound Data
Tetrahydro-2H-pyran-4-ol-d5 is a stable isotope-labeled compound valuable in various research applications, particularly in pharmacokinetic and metabolic studies. The inclusion of deuterium (B1214612) atoms allows for its use as an internal standard in quantitative analyses.
| Property | Value | Citations |
| CAS Number | 1219795-46-6 | |
| Molecular Weight | 107.16 g/mol | |
| Molecular Formula | C₅H₅D₅O₂ |
The Role of Deuteration in Drug Development
Deuteration, the substitution of hydrogen with its stable isotope deuterium, has become a significant strategy in drug discovery. This subtle atomic change can profoundly impact a drug's metabolic profile. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower bond cleavage rate in enzyme-mediated reactions. This phenomenon, known as the kinetic isotope effect, can slow down a drug's metabolism, potentially improving its pharmacokinetic properties, enhancing efficacy, and reducing toxic side effects.[1][2]
Deuterated compounds like Tetrahydro-2H-pyran-4-ol-d5 are also invaluable as internal standards for quantitative analysis using techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).
Experimental Protocols
While specific, published experimental protocols for Tetrahydro-2H-pyran-4-ol-d5 are not widely available, this section provides detailed, representative methodologies based on established practices for similar deuterated compounds and the synthesis of tetrahydropyran (B127337) derivatives.
Protocol 1: Synthesis of Tetrahydro-2H-pyran-4-ol via Prins Cyclization
The tetrahydropyran ring system is commonly synthesized through the Prins reaction, which involves the acid-catalyzed reaction of an alkene with an aldehyde. A plausible synthesis for the non-deuterated Tetrahydro-2H-pyran-4-ol is outlined below. The deuterated analog would require the use of deuterated starting materials.
Materials:
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Paraformaldehyde (or another formaldehyde (B43269) source)
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Acid catalyst (e.g., Montmorillonite K10, sulfuric acid)
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Sodium bicarbonate solution (saturated)
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Brine
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Anhydrous magnesium sulfate
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer and stir bar
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Heating mantle
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Separatory funnel
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Rotary evaporator
Procedure:
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To a solution of 3-buten-1-ol in toluene within a round-bottom flask, add paraformaldehyde and the acid catalyst.
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Heat the reaction mixture to 80°C and stir under reflux for 2-4 hours.
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Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS.
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Upon completion, cool the mixture to room temperature and filter to remove the catalyst.
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Wash the filtrate sequentially with saturated sodium bicarbonate solution, water, and brine in a separatory funnel.
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Dry the organic layer over anhydrous magnesium sulfate.
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Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
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Purify the crude product by distillation under reduced pressure to obtain pure Tetrahydro-2H-pyran-4-ol.
Protocol 2: Pharmacokinetic Study using Tetrahydro-2H-pyran-4-ol-d5 as an Internal Standard via LC-MS/MS
This protocol outlines a typical workflow for a pharmacokinetic study in a preclinical animal model, using Tetrahydro-2H-pyran-4-ol-d5 as an internal standard to quantify the non-deuterated analyte.
Materials and Reagents:
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Tetrahydro-2H-pyran-4-ol (analyte)
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Tetrahydro-2H-pyran-4-ol-d5 (internal standard)
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Blank animal plasma (e.g., rat or mouse)
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Acetonitrile (B52724) (LC-MS grade)
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Formic acid (LC-MS grade)
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Water (LC-MS grade)
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Microcentrifuge tubes
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Vortex mixer
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Centrifuge
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HPLC vials
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LC-MS/MS system with a C18 column
Procedure:
1. Preparation of Stock and Working Solutions:
- Prepare primary stock solutions (1 mg/mL) of both the analyte and the internal standard in methanol.
- Prepare a series of working standard solutions of the analyte by serial dilution of the primary stock solution.
- Prepare a working solution of the internal standard (e.g., 100 ng/mL) by diluting the primary stock solution.
2. Sample Preparation (Protein Precipitation):
- Aliquot 50 µL of plasma samples (calibration standards, quality controls, and unknown study samples) into microcentrifuge tubes.
- Spike each sample with 10 µL of the internal standard working solution.
- Add 150 µL of ice-cold acetonitrile to each tube to precipitate proteins.
- Vortex the samples vigorously for 1 minute.
- Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
- Carefully transfer the supernatant to clean HPLC vials for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
- Chromatographic Conditions:
- Column: C18, 2.1 x 50 mm, 1.8 µm
- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: 0.1% formic acid in acetonitrile
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 µL
- Establish a suitable gradient elution program to achieve good separation.
- Mass Spectrometric Conditions:
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Detection: Multiple Reaction Monitoring (MRM).
- Optimize MRM transitions for both the analyte and the internal standard.
4. Data Analysis:
- Integrate the peak areas for the analyte and the internal standard.
- Calculate the peak area ratio (analyte peak area / internal standard peak area).
- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
- Determine the concentration of the analyte in the unknown samples from the calibration curve.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the use of deuterated compounds in drug development.
Caption: The Kinetic Isotope Effect on Drug Metabolism.
Caption: A typical workflow for a preclinical pharmacokinetic study.
Caption: The general mechanism of the Prins reaction for synthesizing tetrahydropyran rings.
